

Vinyl Ospemifene: A Comparative Analysis of its Estrogenic and Anti-Estrogenic Effects

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Compound of Interest

Compound Name: Vinyl Ospemifene

Cat. No.: B1156836

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Introduction

Vinyl ospemifene, a selective estrogen receptor modulator (SERM), presents a dualistic pharmacological profile, exhibiting both estrogenic and anti-estrogenic properties in a tissue-specific manner. This guide provides a comprehensive comparison of these opposing effects, supported by experimental data, to elucidate its mechanism of action and therapeutic potential. As a triphenylethylene derivative, **vinyl ospemifene**'s unique interaction with estrogen receptors (ERs) allows it to mimic the beneficial effects of estrogen in some tissues while antagonizing its proliferative actions in others.[1][2][3] This tissue-selective activity is pivotal to its clinical applications, primarily in the treatment of vulvovaginal atrophy (VVA) in postmenopausal women.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies, highlighting the differential effects of **vinyl ospemifene**.

Table 1: Estrogen Receptor Binding Affinity

Compound	Estrogen Receptor α (ER α) IC50 (nM)	Estrogen Receptor β (ER β) IC50 (nM)	Relative Binding Affinity vs. Estradiol
Vinyl Ospemifene	~29	~46	Lower

IC50 (half maximal inhibitory concentration) values represent the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 indicates a higher binding affinity.

Table 2: In Vitro Anti-Estrogenic Effects (Breast Cancer Cells)

Cell Line	Assay	Endpoint	Result with Vinyl Ospemifene
MCF-7 (ER+)	Proliferation Assay	Inhibition of cell growth	Dose-dependent inhibition
MDA-MB-231 (ER-)	Proliferation Assay	Inhibition of cell growth	No significant inhibition

Table 3: In Vivo Estrogenic Effects (Ovariectomized Rat Model)

Tissue	Parameter	Dosage of Vinyl Ospemifene	Result
Vagina	Epithelial Thickness	10 mg/kg/day	Significant increase, comparable to estradiol[5]
Uterus	Uterine Weight	10 mg/kg/day	Slight increase, less than estradiol
Bone	Bone Mineral Density (Femur)	1-10 mg/kg/day	Prevention of bone loss
Bone	Bone Turnover Markers	60 mg/day (in humans)	Significant decrease in resorption markers[1]

Table 4: Clinical Trial Data in Postmenopausal Women with VVA (60 mg/day Vinyl Ospemifene vs. Placebo)

Parameter	Baseline	Change with Vinyl Ospemifene	Change with Placebo	p-value
Vaginal Superficial Cells (%)	<5%	Increase of ~10% ^[8]	Increase of ~2% ^[8]	<0.001
Vaginal Parabasal Cells (%)	>5%	Decrease of 30-40% ^[8]	Decrease of 0-4% ^[8]	<0.001
Vaginal pH	>5.0	Significant decrease ^{[4][6]}	Minimal change ^{[4][6]}	<0.001
Endometrial Thickness (mm)	~2.2 mm	Mean increase of 0.82 mm at 52 weeks	Mean increase of 0.07 mm at 52 weeks	Not statistically significant
Incidence of Endometrial Hyperplasia	N/A	<1%	0%	Not statistically significant

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of **vinyl ospemifene** for ER α and ER β .

Methodology:

- Preparation of Receptor Source: Cytosol from rat uteri or recombinant human ER α and ER β are used as the source of estrogen receptors.
- Radioligand: [³H]-Estradiol is used as the radiolabeled ligand that binds to the estrogen receptors.
- Competitive Binding: A constant concentration of [³H]-Estradiol and the receptor source are incubated with increasing concentrations of unlabeled **vinyl ospemifene**.

- Separation of Bound and Free Ligand: Hydroxylapatite (HAP) assay or dextran-coated charcoal is used to separate the receptor-bound [³H]-Estradiol from the free radioligand.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of **vinyl ospemifene** that inhibits 50% of the specific binding of [³H]-Estradiol (IC₅₀) is calculated to determine its binding affinity.

In Vitro Cell Proliferation Assay (MCF-7 Breast Cancer Cells)

Objective: To assess the anti-estrogenic effect of **vinyl ospemifene** on the proliferation of estrogen-dependent breast cancer cells.

Methodology:

- Cell Culture: MCF-7 cells (an ER-positive human breast adenocarcinoma cell line) are maintained in a suitable culture medium supplemented with fetal bovine serum.
- Hormone Deprivation: Prior to the experiment, cells are cultured in a phenol red-free medium with charcoal-stripped serum to remove any estrogenic compounds.
- Treatment: Cells are seeded in multi-well plates and treated with various concentrations of **vinyl ospemifene**, with or without 17 β -estradiol as a positive control for proliferation.
- Incubation: The cells are incubated for a defined period, typically 3 to 6 days.
- Assessment of Proliferation: Cell proliferation is measured using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
- Data Analysis: The effect of **vinyl ospemifene** on cell proliferation is expressed as a percentage of the control (vehicle-treated) cells.

In Vivo Uterotrophic Assay in Immature Rats

Objective: To evaluate the estrogenic (uterotrophic) activity of **vinyl ospemifene** in vivo.

Methodology:

- **Animal Model:** Immature female rats (approximately 21 days old) are used. Their uteruses are sensitive to estrogenic stimulation.
- **Treatment:** The rats are administered **vinyl ospemifene** orally or via subcutaneous injection for three consecutive days. A positive control group receives estradiol, and a negative control group receives the vehicle.
- **Necropsy:** On the day after the final dose, the animals are euthanized, and their uteruses are carefully dissected and weighed (wet and blotted weight).
- **Data Analysis:** A significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect.

Ovariectomized (OVX) Rat Model for Bone Density Studies

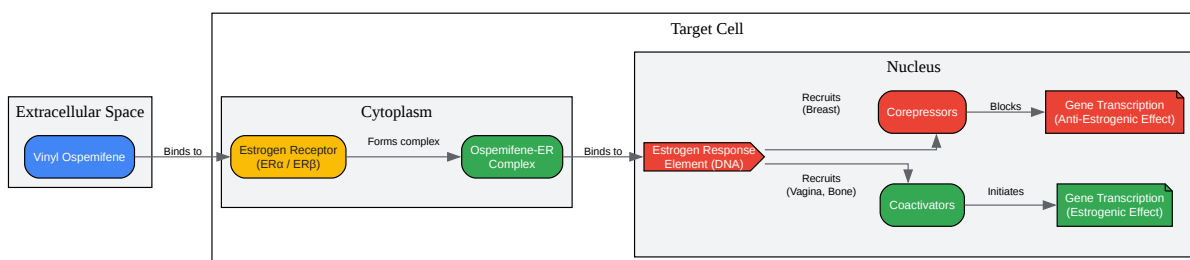
Objective: To determine the estrogenic effect of **vinyl ospemifene** on bone in a postmenopausal osteoporosis model.

Methodology:

- **Animal Model:** Adult female rats are ovariectomized to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. Sham-operated animals serve as controls.
- **Treatment:** Following a recovery period to allow for the establishment of bone loss, the OVX rats are treated daily with **vinyl ospemifene** or a vehicle control for several weeks or months.
- **Bone Mineral Density (BMD) Measurement:** BMD of the femur and/or lumbar spine is measured at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DEXA).
- **Biochemical Markers:** Serum and urine samples can be collected to measure markers of bone formation (e.g., osteocalcin) and bone resorption (e.g., C-telopeptide).

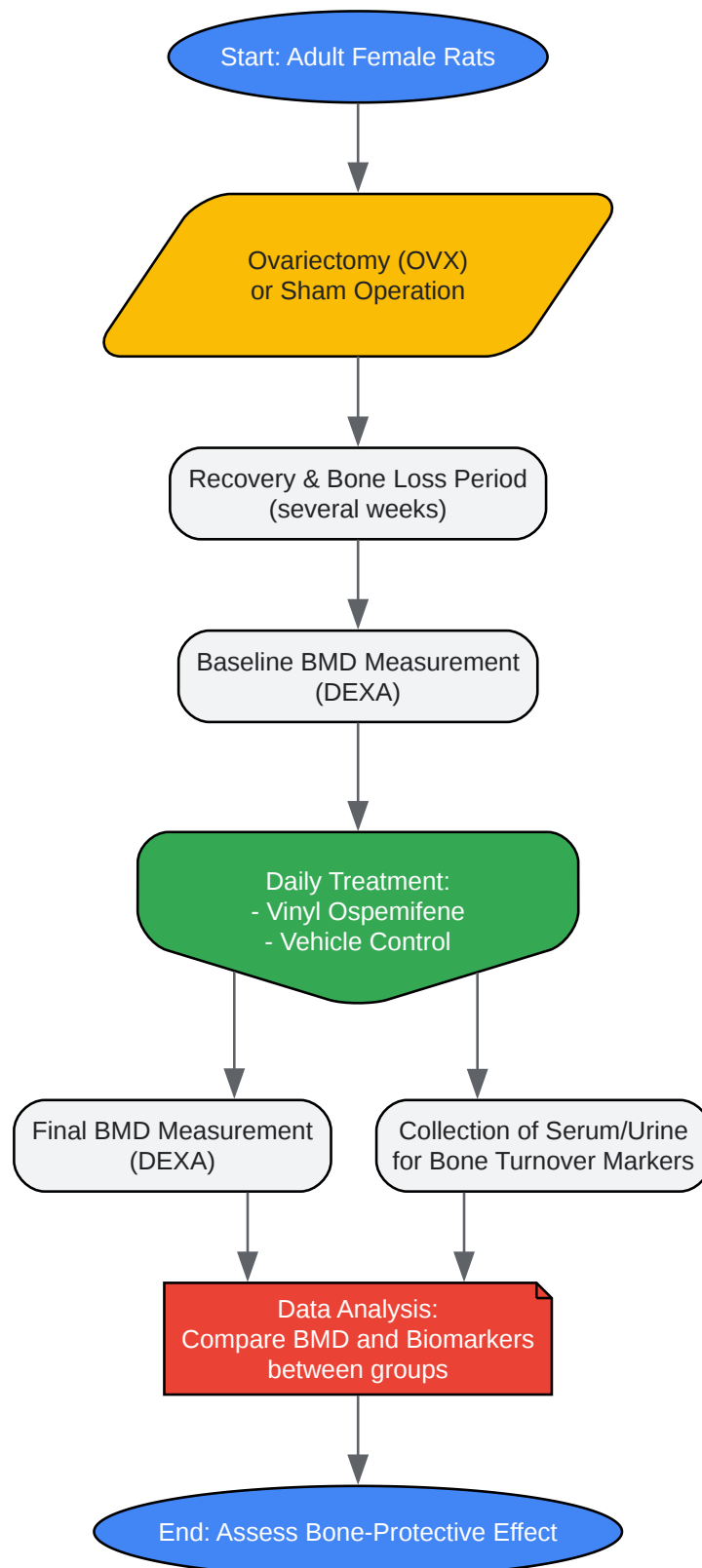
- Data Analysis: Changes in BMD and bone turnover markers in the **vinyl ospemifene**-treated group are compared to the OVX control group to assess the bone-protective effects.

Signaling Pathways and Experimental Workflows



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Vinyl Ospemifene Signaling Pathway



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Workflow for Ovariectomized Rat Model

Conclusion

Vinyl ospemifene exhibits a clinically significant dual-action profile as a selective estrogen receptor modulator. Its estrogenic agonist effects are prominent in the vaginal epithelium and bone, providing the therapeutic basis for its use in treating vulvovaginal atrophy and its potential for bone protection in postmenopausal women.[1] Conversely, its anti-estrogenic, or antagonist, activity is observed in breast tissue, where it inhibits the proliferation of estrogen receptor-positive cancer cells, suggesting a favorable safety profile concerning breast cancer risk.[3] The effects on the endometrium appear to be minimal, with a low risk of hyperplasia, further distinguishing it from traditional estrogen therapies.[9] This tissue-specific pharmacology underscores the importance of SERMs in providing targeted therapeutic benefits while minimizing undesirable side effects. Further research into the precise molecular mechanisms governing its tissue selectivity will continue to refine its clinical applications and may unveil new therapeutic opportunities.

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